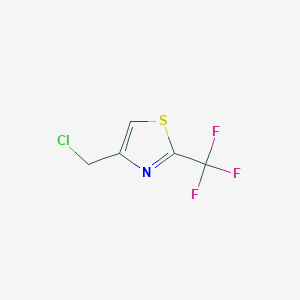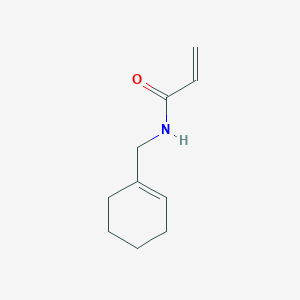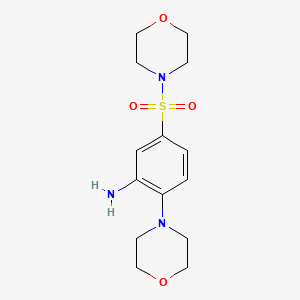
N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide is a useful research compound. Its molecular formula is C24H27N3O4S2 and its molecular weight is 485.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has shown that pyrimidine derivatives, including compounds similar to the one , are involved in various synthesis processes. For example, studies have demonstrated the preparation of new dihydropyridines, butanamide derivatives, and thiourea derivatives through reactions of related compounds (Hafiz, Ramiz, & Sarhan, 2011). These processes are crucial for developing new pharmaceuticals and materials with specific properties.
Pharmaceutical Applications
Pyrimidine derivatives have been evaluated for their antimicrobial potential. For instance, certain new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, incorporating a pyrimidine ring, have shown moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). These findings suggest potential applications in developing new antimicrobial agents.
Material Science
In material science, pyrimidine derivatives have been utilized in the study of crystal structures, which are essential for understanding the material properties of compounds. For example, spectroscopic, thermal, and dielectric studies of certain pyrimidine derivatives have provided insights into their stability and reactivity, which could be relevant for designing new materials with specific characteristics (Vyas, Pansuriya, Naliapara, & Joshi, 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide involves the reaction of 4-isopropylaniline with ethyl 2-(6-oxo-5-tosyl-1,6-dihydropyrimidin-2-ylthio)acetate, followed by deprotection and amidation to yield the final product.", "Starting Materials": [ "4-isopropylaniline", "ethyl 2-(6-oxo-5-tosyl-1,6-dihydropyrimidin-2-ylthio)acetate", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "diethyl ether", "dichloromethane", "triethylamine", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "acetic anhydride", "trifluoroacetic acid", "butyric anhydride", "triethylamine", "pyridine", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(6-oxo-5-tosyl-1,6-dihydropyrimidin-2-ylthio)acetate", "4-isopropylaniline is dissolved in dichloromethane and treated with triethylamine. Ethyl 2-(6-oxo-5-tosyl-1,6-dihydropyrimidin-2-ylthio)acetate is added dropwise to the reaction mixture and stirred at room temperature for 24 hours. The reaction mixture is then washed with hydrochloric acid, sodium bicarbonate, and water. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield the crude product.", "Step 2: Deprotection of ethyl 2-(6-oxo-5-tosyl-1,6-dihydropyrimidin-2-ylthio)acetate", "The crude product from step 1 is dissolved in ethanol and treated with sodium hydroxide. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure and the residue is dissolved in water. The aqueous layer is acidified with hydrochloric acid and extracted with diethyl ether. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield the crude product.", "Step 3: Amidation of N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide", "The crude product from step 2 is dissolved in N,N-dimethylformamide and treated with N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure and the residue is dissolved in water. The aqueous layer is extracted with diethyl ether and the organic layer is dried over magnesium sulfate and concentrated under reduced pressure. The residue is dissolved in acetic anhydride and trifluoroacetic acid and stirred at room temperature for 24 hours. The solvent is removed under reduced pressure and the residue is dissolved in dichloromethane. The organic layer is washed with sodium bicarbonate and water, dried over magnesium sulfate, and concentrated under reduced pressure to yield the crude product.", "Step 4: Synthesis of N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide", "The crude product from step 3 is dissolved in pyridine and treated with butyric anhydride. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure and the residue is dissolved in water. The aqueous layer is extracted with diethyl ether and the organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield the final product." ] } | |
CAS-Nummer |
904577-81-7 |
Molekularformel |
C24H27N3O4S2 |
Molekulargewicht |
485.62 |
IUPAC-Name |
2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C24H27N3O4S2/c1-5-20(22(28)26-18-10-8-17(9-11-18)15(2)3)32-24-25-14-21(23(29)27-24)33(30,31)19-12-6-16(4)7-13-19/h6-15,20H,5H2,1-4H3,(H,26,28)(H,25,27,29) |
InChI-Schlüssel |
OKNUSPUGVXJDAA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(C)C)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine](/img/structure/B2873116.png)
![3-Cyclopropyl-1-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2873117.png)

![Tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2873120.png)
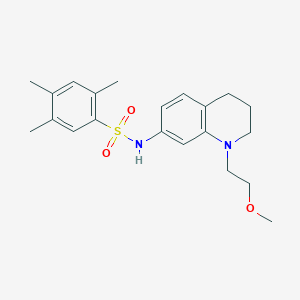
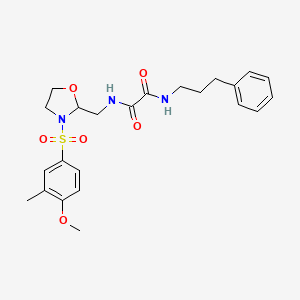
![1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride](/img/structure/B2873124.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2873130.png)
![[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2873131.png)
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide](/img/structure/B2873133.png)
